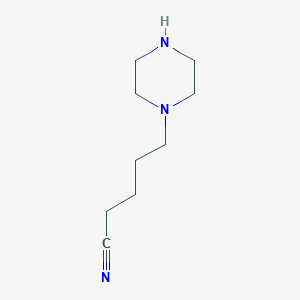

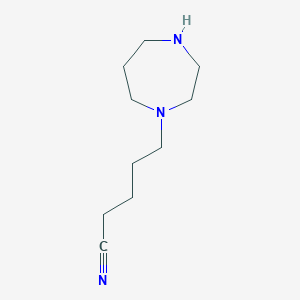

5-(1,4-Diazepan-1-yl)pentanenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

5-(5-(1,4-Diazepan-1-yl)pentanenitrile-1-yl)pentanenitrile has been used in a variety of scientific research applications. It has been used in drug discovery and drug metabolism studies as a model compound to study the effects of various drugs on the body. It has also been used in drug delivery studies to investigate the effectiveness of various drug delivery systems. In addition, it has been used in drug development studies to evaluate the safety and efficacy of new drugs.

Wirkmechanismus

Target of Action

5-(1,4-Diazepan-1-yl)pentanenitrile belongs to the class of organic compounds known as diazepanes. It is structurally similar to diazepam, a long-acting benzodiazepine . The primary targets of these compounds are the gamma-aminobutyric acid (GABA) receptors in the central nervous system . These receptors play a crucial role in inhibitory neurotransmission, helping to reduce neuronal excitability .

Mode of Action

The compound interacts with GABA receptors, enhancing the activity of this inhibitory neurotransmitter . This enhancement results in increased inhibitory signals in the brain, leading to effects such as sedation, muscle relaxation, and reduction of anxiety .

Biochemical Pathways

The activation of GABA receptors leads to the opening of chloride channels, causing hyperpolarization of the neuron. This makes it less likely for the neuron to fire, thus reducing neuronal activity . This mechanism is part of the broader GABAergic signaling pathway, which plays a key role in many functions of the central nervous system, including sleep regulation and anxiety response .

Pharmacokinetics

Its action is further prolonged by the even longer half-life of its principal active metabolite, desmethyldiazepam . These properties may impact the bioavailability and duration of action of this compound.

Result of Action

The enhancement of GABA activity by this compound can lead to various effects at the molecular and cellular level. These include decreased neuronal excitability, leading to sedative, muscle relaxant, and anxiolytic effects . In the context of disease, these effects can help manage conditions such as anxiety disorders, seizures, and alcohol withdrawal syndrome .

Vorteile Und Einschränkungen Für Laborexperimente

The use of 5-(5-(1,4-Diazepan-1-yl)pentanenitrile-1-yl)pentanenitrile in laboratory experiments has several advantages. It is a relatively stable compound, making it suitable for use in a variety of scientific research applications. Additionally, it has a wide range of biochemical and physiological effects, making it an ideal model compound for studying the effects of various drugs on the body. However, there are also some limitations to its use in laboratory experiments. It is a relatively expensive compound, and its synthesis requires the use of hazardous chemicals. Additionally, it is not approved for human use, making it unsuitable for clinical studies.

Zukünftige Richtungen

The future directions of 5-(5-(1,4-Diazepan-1-yl)pentanenitrile-1-yl)pentanenitrile research are numerous. Further studies are needed to understand its mechanism of action and its biochemical and physiological effects. Additionally, further studies are needed to determine its potential therapeutic applications, such as its use in the treatment of anxiety, epilepsy, and pain. Additionally, further research is needed to develop more efficient and cost-effective synthesis methods. Finally, further research is needed to explore its potential applications in drug delivery systems.

Synthesemethoden

5-(5-(1,4-Diazepan-1-yl)pentanenitrile-1-yl)pentanenitrile can be synthesized using a variety of methods. The most common method involves the reaction of 1,4-diazepan-1-yl-2-bromo-2-methylpropane with aqueous ammonia in the presence of an acid catalyst. This method has been used to synthesize a variety of compounds, including this compound. Other methods of synthesis include the reaction of 1,4-diazepan-1-yl-2-bromo-2-methylpropane with aqueous ammonia in the presence of an alkali catalyst, and the reaction of 1,4-diazepan-1-yl-2-bromo-2-methylpropane with aqueous ammonia in the presence of a base.

Eigenschaften

IUPAC Name |

5-(1,4-diazepan-1-yl)pentanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3/c11-5-2-1-3-8-13-9-4-6-12-7-10-13/h12H,1-4,6-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWSCLJDSPHGZIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)CCCCC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Nitro-N-[1-(pyridin-4-yl)ethyl]aniline](/img/structure/B6352651.png)

![2-Nitro-N-[1-(pyridin-2-yl)ethyl]aniline](/img/structure/B6352655.png)

![t-Butyl (2S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate](/img/structure/B6352685.png)